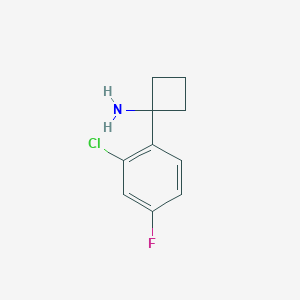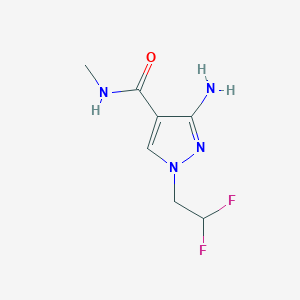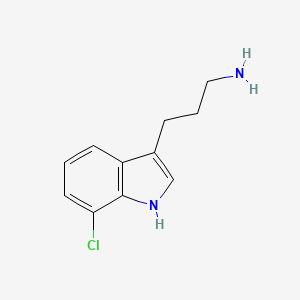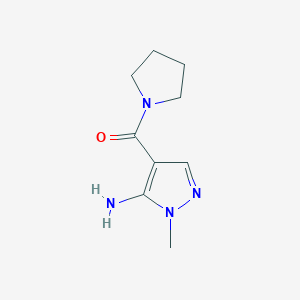
1-Cyclopentyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine is a complex organic compound that features a cyclopentyl group, a morpholine ring, and a pyrazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine typically involves multiple steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclopentyl chloride and an aluminum chloride catalyst.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where morpholine reacts with a suitable leaving group on the pyrazole ring.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the morpholine ring and the pyrazole core, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclopentyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the amide or morpholine ring.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-Cyclopentyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its effects on cellular pathways and molecular targets.
Industrial Applications: Use as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Cyclopentyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Cyclopentyl-4-(morpholin-4-ylcarbonyl)pyrrolidin-2-one
- 1-Cyclopentyl-4-morpholin-4-yl-1-phenylbut-2-yn-1-ol
Uniqueness
1-Cyclopentyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C13H20N4O2 |
|---|---|
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
(3-amino-1-cyclopentylpyrazol-4-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C13H20N4O2/c14-12-11(13(18)16-5-7-19-8-6-16)9-17(15-12)10-3-1-2-4-10/h9-10H,1-8H2,(H2,14,15) |
InChI-Schlüssel |
BJMHAVCFHOBIRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)N2C=C(C(=N2)N)C(=O)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(diethylamino)ethyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11729956.png)
![4-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol](/img/structure/B11729972.png)
![2-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}phenol](/img/structure/B11729977.png)

![[4-(Carbamimidoylsulfanyl)butyl]dimethylamine hydrochloride](/img/structure/B11729997.png)

![2-[3-(propylamino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11730007.png)
![4-[(R)-methylsulfinyl]butan-1-amine](/img/structure/B11730021.png)

![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[2-(dimethylamino)ethyl]amine](/img/structure/B11730024.png)

![N-[(4-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11730037.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11730050.png)
![5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11730051.png)
